Teriflunomide

Description

Propriétés

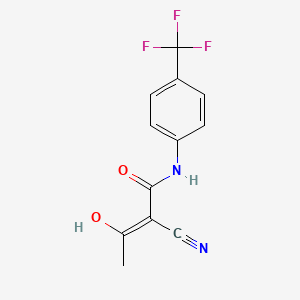

IUPAC Name |

(Z)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O2/c1-7(18)10(6-16)11(19)17-9-4-2-8(3-5-9)12(13,14)15/h2-5,18H,1H3,(H,17,19)/b10-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTNUDOFZCWSZMS-YFHOEESVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C#N)C(=O)NC1=CC=C(C=C1)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C(\C#N)/C(=O)NC1=CC=C(C=C1)C(F)(F)F)/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80893457 | |

| Record name | Teriflunomide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble in DMSO (practically insoluble in water). | |

| Record name | Teriflunomide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08880 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

163451-81-8, 108605-62-5 | |

| Record name | Teriflunomide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163451-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenamide, 2-cyano-3-hydroxy-N-(4-(trifluoromethyl)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108605625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Teriflunomide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163451818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Teriflunomide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08880 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Teriflunomide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2Z)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERIFLUNOMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C058IKG3B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to DHODH Inhibition by Teriflunomide in Lymphocytes

A Senior Application Scientist's Synthesis of Mechanism, Cellular Consequences, and Methodological Approaches

Foreword: The Strategic Imperative of Targeting Lymphocyte Proliferation

In the landscape of immunomodulatory therapeutics, the selective targeting of pathogenic, hyperproliferating lymphocytes while sparing their quiescent counterparts represents a paramount objective. Teriflunomide, the active metabolite of leflunomide, has emerged as a key therapeutic agent, particularly in the context of autoimmune diseases such as multiple sclerosis.[1][2] Its efficacy is not rooted in broad immunosuppression but rather in a nuanced and elegant mechanism: the targeted disruption of de novo pyrimidine synthesis, a metabolic pathway essential for the rapid clonal expansion of activated T and B lymphocytes.[1][3][4] This guide provides a comprehensive technical overview of the molecular and cellular consequences of dihydroorotate dehydrogenase (DHODH) inhibition by Teriflunomide, coupled with detailed, field-proven methodologies for its investigation.

Part 1: The Core Mechanism - Teriflunomide's Interruption of Pyrimidine Biosynthesis

At the heart of Teriflunomide's immunomodulatory effect lies its selective and reversible inhibition of DHODH, a mitochondrial enzyme that catalyzes a critical step in the de novo pyrimidine synthesis pathway.[3][5]

The Pivotal Role of DHODH in Activated Lymphocytes

Resting lymphocytes can meet their metabolic needs for pyrimidines through a salvage pathway.[3] However, upon activation by an antigen, lymphocytes undergo rapid proliferation, a process that demands a substantial increase in the synthesis of DNA and RNA. This heightened demand for pyrimidine building blocks cannot be met by the salvage pathway alone, necessitating the activation of the de novo synthesis pathway, in which DHODH is a rate-limiting enzyme.[1][3][5] This metabolic dichotomy between resting and activated lymphocytes is the cornerstone of Teriflunomide's selective action.

Molecular Interaction: A Non-Competitive, Reversible Inhibition

Teriflunomide exerts its effect by binding to a specific, allosteric site on the DHODH enzyme, distinct from the binding sites for its substrates, dihydroorotate and the electron acceptor ubiquinone.[5] This non-competitive inhibition leads to a conformational change in the enzyme, rendering it catalytically inactive. The inhibition is reversible, meaning that upon removal of the drug, DHODH activity can be restored.[3][5]

Part 2: Cellular Ramifications of DHODH Blockade in Lymphocytes

The enzymatic inhibition of DHODH by Teriflunomide precipitates a cascade of cellular events that collectively temper the autoimmune response.

Cytostatic Effect and Cell Cycle Arrest

By depleting the intracellular pool of pyrimidines, Teriflunomide effectively stalls the progression of activated lymphocytes through the S phase of the cell cycle, a phase critically dependent on DNA synthesis. This results in a cytostatic, rather than cytotoxic, effect, meaning that the proliferation of these cells is halted without inducing widespread cell death.[6]

Preferential Impact on T and B Cell Subsets

Clinical and preclinical studies have demonstrated that Teriflunomide treatment leads to a reduction in the absolute counts of various lymphocyte subsets. Notably, a significant decrease in total CD19+ B cells, including mature and regulatory B-cell subsets, has been observed.[4][7][8] The effect on T cells is also significant, with reductions in both CD4+ and CD8+ T-cell populations.[4][6] Some studies suggest a more pronounced effect on effector T-cell subsets like Th1 and Th17.[4]

Quantitative Impact on Lymphocyte Populations

The following table summarizes data from key clinical trials, illustrating the effect of Teriflunomide on lymphocyte counts in patients with multiple sclerosis.

| Clinical Trial | Teriflunomide Dose | Baseline Mean Lymphocyte Count (x10⁹/L) | Year 1 Mean Lymphocyte Count (x10⁹/L) | Mean Change (x10⁹/L) | Percentage Reduction | Reference |

| TEMSO | 14 mg | 1.93 | 1.66 | -0.27 | 12.3% | [9] |

| TOWER | 14 mg | 1.99 | 1.78 | -0.25 | 9.6% | [9] |

| TOPIC | 14 mg | 1.84 | 1.74 | -0.12 | 3.8% | [9] |

| Teri-PRO | 14 mg | 1.98 | 1.75 | -0.23 | 4.9% | [9] |

A pooled analysis of four randomized trials (TEMSO, TOWER, TENERE, and TOPIC) showed that mean absolute lymphocyte counts declined from a baseline of 1.89 x10⁹/L to 1.67 x10⁹/L at week 24, and then remained stable.[1][10]

Part 3: Methodological Cornerstones for Investigating Teriflunomide's Effects

The following protocols provide a robust framework for the in-vitro and ex-vivo characterization of Teriflunomide's impact on lymphocyte function.

Lymphocyte Proliferation Assays

This flow cytometry-based assay is a gold standard for tracking cell division. CFSE is a fluorescent dye that covalently labels intracellular proteins. With each cell division, the dye is equally distributed between daughter cells, resulting in a halving of fluorescence intensity.

Protocol:

-

Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation. Resuspend the cells at a concentration of 20 x 10⁶ cells/mL in 0.1% FBS/PBS.[11]

-

CFSE Labeling: Add CFSE to a final concentration of 1.5 µM. Vortex gently and incubate for 8 minutes at room temperature.[11]

-

Quenching and Efflux: Add an equal volume of pre-warmed, sterile 100% FBS to stop the labeling reaction. Incubate for 10 minutes in a 37°C water bath to allow for the efflux of unbound dye.[11]

-

Washing: Centrifuge the cells at 400 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 2% FBS/PBS. Repeat this wash step three times.[11]

-

Cell Culture and Stimulation: Culture the CFSE-labeled cells in an appropriate growth medium. Stimulate proliferation with a suitable mitogen (e.g., anti-CD3/CD28 antibodies or phytohemagglutinin). Include a non-stimulated control and a vehicle control (DMSO). Add Teriflunomide at various concentrations to the treatment groups.

-

Flow Cytometry Analysis: Harvest the cells at desired time points (e.g., 3-5 days). Stain with fluorescently-labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD19) to identify specific lymphocyte subpopulations. Acquire data on a flow cytometer. The CFSE signal is typically detected in the FITC channel.

-

Data Interpretation: Analyze the CFSE histograms to identify distinct peaks of fluorescence, with each peak representing a successive generation of cell division.

BrdU is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S phase of the cell cycle. Its incorporation can be detected using a specific monoclonal antibody.

Protocol:

-

Cell Culture and Treatment: Plate lymphocytes in a 96-well plate and treat with various concentrations of Teriflunomide or vehicle control. Stimulate proliferation as described for the CFSE assay.

-

BrdU Labeling: Prepare a 10X BrdU solution by diluting a stock solution 1:100 in cell culture medium. Add the 10X BrdU solution to each well for a final 1X concentration. Incubate for 2-24 hours, depending on the cell proliferation rate.[12]

-

Fixation and Denaturation: Remove the culture medium. Add 100 µL/well of a fixing/denaturing solution and incubate for 30 minutes at room temperature.[12]

-

Detection:

-

Add 100 µL/well of a 1X BrdU detection antibody solution and incubate for 1 hour at room temperature.[12]

-

Wash the plate three times with 1X Wash Buffer.[12]

-

Add 100 µL/well of a 1X HRP-conjugated secondary antibody solution and incubate for 30 minutes at room temperature.[12]

-

Wash the plate three times with 1X Wash Buffer.[12]

-

-

Substrate Addition and Measurement: Add 100 µL of TMB substrate and incubate for 30 minutes at room temperature. Stop the reaction with 100 µL of STOP solution and read the absorbance at 450 nm.[12]

DHODH Enzyme Activity Assay

This spectrophotometric assay measures the in-vitro inhibitory activity of Teriflunomide on DHODH. The assay monitors the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.

-

Substrate/Cofactor Mix: Prepare a mix in the assay buffer to achieve final concentrations of 500 µM dihydroorotate, 200 µM DCIP, and 100 µM Coenzyme Q10.

-

-

Enzyme and Inhibitor Preparation: Dilute recombinant human DHODH in the assay buffer. Prepare serial dilutions of Teriflunomide in DMSO.

-

Assay Procedure:

-

In a 96-well plate, add 2 µL of the Teriflunomide dilutions or DMSO (vehicle control).

-

Add 178 µL of the DHODH enzyme solution to each well.

-

Incubate the plate at 25°C for 30 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding 20 µL of the substrate/cofactor mix to each well.

-

-

Measurement: Immediately measure the decrease in absorbance at 600-650 nm every 30 seconds for 10-15 minutes using a microplate spectrophotometer.

-

Data Analysis: Calculate the rate of DCIP reduction to determine DHODH activity. Plot the percentage of inhibition against the logarithm of the Teriflunomide concentration to determine the IC50 value. The reported IC50 value for Teriflunomide against human DHODH is approximately 1.25 µM.[3] A Kd of 12 nM and a Ki of 179 nM have also been reported.

Quantification of Intracellular Pyrimidine Pools by HPLC-MS/MS

This method allows for the precise measurement of intracellular concentrations of pyrimidine metabolites, providing direct evidence of DHODH inhibition.

Protocol:

-

Cell Culture and Metabolite Extraction:

-

Culture lymphocytes with and without Teriflunomide for a specified time.

-

Rapidly wash the cells with ice-cold PBS.

-

Add ice-cold 80% methanol to the cells and incubate on ice for 10 minutes.

-

Scrape the cells and collect the lysate. Centrifuge at high speed to pellet cell debris.

-

Transfer the supernatant containing the metabolites to a new tube.

-

-

HPLC-MS/MS Analysis:

-

Analyze the extracted metabolites using a suitable HPLC-MS/MS system.

-

Chromatographic Separation: Utilize a column such as a Hypercarb column (2.1mm x 50mm, 3µm) with a gradient elution of ammonium acetate in water and ammonium hydroxide in acetonitrile.[13][14]

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI) and monitor the specific mass-to-charge transitions for each pyrimidine nucleotide (e.g., UMP, UDP, UTP, CTP).

-

-

Data Analysis: Use appropriate standards for calibration and quantification to determine the intracellular concentrations of each pyrimidine metabolite. A decrease in the levels of orotate and downstream pyrimidines in Teriflunomide-treated cells would be indicative of DHODH inhibition.

Conclusion: A Targeted Approach to Immunomodulation

Teriflunomide's mechanism of action exemplifies a sophisticated and targeted approach to immunomodulation. By exploiting the metabolic dependencies of rapidly proliferating lymphocytes, it effectively curtails the clonal expansion that drives autoimmune pathology, while largely sparing the quiescent components of the immune system. The methodologies outlined in this guide provide a comprehensive toolkit for researchers and drug development professionals to further elucidate the intricate interplay between DHODH inhibition, lymphocyte biology, and therapeutic outcomes. A thorough understanding of these principles and techniques is essential for the continued development of next-generation immunomodulatory agents with enhanced specificity and efficacy.

References

-

Weinstock-Guttman, B., et al. (2018). Lymphocyte Counts in Patients Treated With Teriflunomide: Observations From Phase 3 Clinical Trials and the Real-World Teri-PRO Study (P5.376). Neurology, 90(15 Supplement). [Link]

-

Comi, G., et al. (2020). Characterizing lymphocyte counts and infection rates with long-term teriflunomide treatment: Pooled analysis of clinical trials. Multiple Sclerosis Journal, 26(9), 1083-1092. [Link]

-

Comi, G., et al. (2019). Characterizing lymphocyte counts and infection rates with long-term teriflunomide treatment: Pooled analysis of clinical trials. Multiple Sclerosis Journal, 26(9), 1083-1092. [Link]

-

Weller, B., et al. (2015). EFFECT OF TERIFLUNOMIDE ON LYMPHOCYTE AND NEUTROPHIL COUNTS. Journal of Neurology, Neurosurgery & Psychiatry, 86(11), e4. [Link]

-

Freedman, M. (2021). Is long-term teriflunomide treatment safe in MS? YouTube. [Link]

-

Therapeutic Goods Administration (TGA). (n.d.). AusPAR Attachment 2: Extract from the Clinical Evaluation Report for Teriflunomide. [Link]

-

Gandoglia, I., et al. (2017). Teriflunomide treatment reduces B cells in patients with MS. Neurology: Neuroimmunology & Neuroinflammation, 4(6), e403. [Link]

-

Gandoglia, I., et al. (2017). Teriflunomide treatment reduces B cells in patients with MS. ResearchGate. [Link]

-

Meca-Lallana, V., et al. (2019). Teriflunomide induces a tolerogenic bias in blood immune cells of MS patients. Annals of Clinical and Translational Neurology, 6(3), 467-477. [Link]

-

Flow Cytometry Facility. (n.d.). Cellular Proliferation and Tracking With CFDA-SE (CFSE). [Link]

-

University of Pennsylvania. (n.d.). CFSE Staining. [Link]

-

Aparicio-García, J. J., et al. (2020). CFSE dilution to study human T and NK cell proliferation in vitro. Methods in Enzymology, 633, 225-238. [Link]

-

He, Z., et al. (2019). A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode. FEBS Open Bio, 9(12), 2095-2104. [Link]

-

University of California, Berkeley. (n.d.). Protocol for BrdU Labeling of Proliferating Cells. [Link]

-

OSU Chemistry. (2024). Discovery of Nanomolar Inhibitors for Human Dihydroorotate Dehydrogenase Using Structure-Based Drug Discovery Methods. [Link]

-

Creative Bioarray. (n.d.). CFSE Cell Proliferation Assay. [Link]

-

Zhu, H. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol, 2(7), e198. [Link]

-

proLékaře.cz. (n.d.). Focused on the Effect of Teriflunomide on Lymphocyte Subpopulations. [Link]

-

de Castro-Amarante, M. F., et al. (2021). Effect of Teriflunomide on Cells From Patients With Human T-cell Lymphotropic Virus Type 1–Associated Neurologic Disease. Neurology: Neuroimmunology & Neuroinflammation, 8(3), e991. [Link]

-

Yoshimoto, N., et al. (2017). Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker. Scientific Reports, 7, 40535. [Link]

-

Moussavi-Harami, F., et al. (2017). Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells. Journal of Chromatography B, 1068-1069, 158-165. [Link]

-

ResearchGate. (n.d.). DHODH and cancer: promising prospects to be explored. [Link]

-

Cloud-Clone Corp. (n.d.). ELISA Kit for Dihydroorotate Dehydrogenase (DHODH). [Link]

-

Sykes, D. B. (2018). The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia. Expert Opinion on Therapeutic Targets, 22(11), 903-908. [Link]

-

Kuntz, M. A., et al. (2022). DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia. Blood Advances, 6(16), 4843-4854. [Link]

-

ResearchGate. (n.d.). (a) Principle of colourimetric assay for DHODH activity. (b) Absorbance... [Link]

-

Xiong, Y., et al. (2012). A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels. Journal of Chromatography & Separation Techniques, S(10), 001. [Link]

-

ResearchGate. (n.d.). Figure 4. LC-MS analysis of intracellular nucleotides. (A) LC-MS... [Link]

-

eLife. (2024). DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation. [Link]

-

Moussavi-Harami, F., et al. (2017). Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells. Journal of Chromatography B, 1068-1069, 158-165. [Link]

-

University of Washington Bioengineering. (2020). Fast and sensitive HPLC–MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells. [Link]

Sources

- 1. Characterizing lymphocyte counts and infection rates with long-term teriflunomide treatment: Pooled analysis of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bio-protocol.org [bio-protocol.org]

- 3. tga.gov.au [tga.gov.au]

- 4. The biggest source of information for doctors – pr... | proLékaře.cz [prolekare.cz]

- 5. BrdU staining and BrdU assay protocol | Abcam [abcam.com]

- 6. neurology.org [neurology.org]

- 7. Teriflunomide treatment reduces B cells in patients with MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. neurology.org [neurology.org]

- 10. Characterizing lymphocyte counts and infection rates with long-term teriflunomide treatment: Pooled analysis of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bu.edu [bu.edu]

- 12. media.cellsignal.com [media.cellsignal.com]

- 13. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fast and sensitive HPLC–MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells | UW Bioengineering [bioe.uw.edu]

Teriflunomide's Impact on the Pyrimidine Synthesis Pathway: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of teriflunomide, focusing on its targeted inhibition of the de novo pyrimidine synthesis pathway. Designed for researchers, scientists, and drug development professionals, this document elucidates the biochemical and cellular consequences of teriflunomide's interaction with dihydroorotate dehydrogenase (DHODH). We will delve into the critical role of pyrimidine synthesis in lymphocyte proliferation and how teriflunomide's immunomodulatory effects are leveraged in the treatment of autoimmune diseases such as multiple sclerosis. Furthermore, this guide provides detailed, field-proven experimental protocols for assessing DHODH inhibition and quantifying intracellular pyrimidine nucleotide pools, equipping researchers with the practical knowledge to investigate the effects of teriflunomide and other DHODH inhibitors.

Introduction: The Central Role of Pyrimidine Synthesis in Proliferating Lymphocytes

Nucleotide metabolism is a fundamental process for all living cells, providing the necessary building blocks for DNA and RNA synthesis. Eukaryotic cells can synthesize pyrimidines through two distinct pathways: the de novo pathway and the salvage pathway. While most quiescent cells can utilize the salvage pathway to recycle pyrimidine bases from degraded nucleic acids, rapidly proliferating cells, such as activated lymphocytes, have a significantly increased demand for pyrimidines to support DNA replication and clonal expansion.[1][2] This heightened demand is primarily met by the de novo synthesis pathway, making it a critical metabolic chokepoint and an attractive target for therapeutic intervention in diseases driven by aberrant lymphocyte proliferation.[3][4]

Teriflunomide is an orally administered immunomodulatory agent that has demonstrated efficacy in the treatment of relapsing forms of multiple sclerosis.[5][6] Its primary mechanism of action is the selective and reversible inhibition of a key enzyme in the de novo pyrimidine synthesis pathway, dihydroorotate dehydrogenase (DHODH).[1][7][8] By targeting this pathway, teriflunomide exerts a cytostatic effect on activated T and B lymphocytes, reducing their proliferation and subsequent involvement in the inflammatory processes that characterize autoimmune diseases.[1][6][9]

The Molecular Target: Dihydroorotate Dehydrogenase (DHODH)

DHODH is a mitochondrial enzyme that catalyzes the fourth and only redox step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate, with the concomitant reduction of a quinone electron acceptor.[3] This enzymatic reaction is essential for the production of uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides, including cytidine triphosphate (CTP) and thymidine triphosphate (TTP).[3]

Teriflunomide's Mechanism of Inhibition

Teriflunomide acts as a potent, reversible, and non-competitive inhibitor of human DHODH.[1] Its binding to the enzyme blocks the channel through which the substrate, dihydroorotate, accesses the active site. This inhibition effectively halts the de novo synthesis of pyrimidines, leading to a depletion of the intracellular pyrimidine pool.[1][8]

The reversibility of teriflunomide's binding is a key feature, as it allows for the restoration of pyrimidine synthesis upon drug withdrawal. Furthermore, the cytostatic, rather than cytotoxic, nature of its action is attributed to the fact that resting and slowly dividing cells can still rely on the DHODH-independent salvage pathway for their pyrimidine needs.[2] The effects of teriflunomide can be completely abrogated by the addition of exogenous uridine, which can be utilized by the salvage pathway to replenish the pyrimidine pool, thus bypassing the DHODH-dependent step.[1][8]

Figure 1: Mechanism of Teriflunomide's inhibition of DHODH.

Cellular Consequences of DHODH Inhibition

The depletion of the pyrimidine pool resulting from DHODH inhibition has profound effects on rapidly proliferating cells, particularly activated lymphocytes.

Cell Cycle Arrest and Reduced Proliferation

The transition from the G1 to the S phase of the cell cycle and progression through the S phase are critically dependent on a sufficient supply of nucleotides for DNA replication.[10] By limiting the availability of pyrimidines, teriflunomide induces cell cycle arrest in the S phase, thereby inhibiting the clonal expansion of activated T and B cells.[1] This anti-proliferative effect is dose-dependent and has been demonstrated in various in vitro studies.[1][4]

Impact on Lymphocyte Subsets

Teriflunomide's anti-proliferative effects are not uniform across all lymphocyte populations. Studies have shown that it particularly affects activated and memory T and B cells. For instance, teriflunomide has been observed to reduce the frequency of switched memory B cells and terminally differentiated CD8+ T cells.[3][11][12] This selective action on highly proliferative lymphocyte subsets contributes to its immunomodulatory effect without causing broad immunosuppression.[7][13]

| Parameter | Cell Type | IC50 (µM) | Reference |

| Proliferation Inhibition | Activated Human PBMCs | ~3-10 | [4] |

| Activated Murine T-cells | ~1 | [14] | |

| Activated Murine B-cells | ~1-5 | [6] | |

| DHODH Inhibition | Recombinant Human DHODH | ~1.2 | [10] |

Table 1: Inhibitory Concentrations of Teriflunomide.

Experimental Protocols for Studying Teriflunomide's Effects

To facilitate research into the mechanism and efficacy of teriflunomide and other DHODH inhibitors, this section provides detailed protocols for key in vitro assays.

Spectrophotometric Assay for DHODH Inhibition

This protocol describes a continuous spectrophotometric assay to determine the in vitro inhibitory activity of compounds on human DHODH. The assay measures the reduction of the artificial electron acceptor 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH. The decrease in absorbance at 600-650 nm is proportional to the rate of DHODH activity.[7][10]

Materials:

-

Recombinant human DHODH

-

L-Dihydroorotic acid (DHO)

-

2,6-dichloroindophenol (DCIP)

-

Coenzyme Q10 (CoQ10)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

-

DMSO

-

96-well microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare Reagent Stock Solutions:

-

10 mM DHO in DMSO.

-

2.5 mM DCIP in Assay Buffer.

-

10 mM CoQ10 in DMSO.

-

-

Prepare DHODH Enzyme Solution: Dilute recombinant human DHODH in Assay Buffer to a working concentration (e.g., 20 nM).

-

Inhibitor Preparation: Prepare serial dilutions of teriflunomide or other test compounds in DMSO. Add 2 µL of each dilution to the wells of a 96-well plate. Include a DMSO-only control.

-

Enzyme-Inhibitor Pre-incubation: Add 178 µL of the DHODH enzyme solution to each well. Incubate the plate at 25°C for 30 minutes.

-

Reaction Initiation: Prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer to achieve final concentrations of 500 µM DHO, 200 µM DCIP, and 100 µM CoQ10 in a final reaction volume of 200 µL. Initiate the reaction by adding 20 µL of the reaction mix to each well.

-

Measurement: Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes using a microplate spectrophotometer.

-

Data Analysis: Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time curve. Determine the percent inhibition for each inhibitor concentration relative to the DMSO control. Calculate the IC50 value by fitting the data to a dose-response curve.

Figure 2: Workflow for the spectrophotometric DHODH inhibition assay.

Quantification of Intracellular Pyrimidine Nucleotide Pools by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of intracellular pyrimidine nucleotides from cultured lymphocytes using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This highly sensitive and specific method allows for the precise measurement of changes in nucleotide pools following drug treatment.[15][16][17]

Materials:

-

Cultured lymphocytes (e.g., activated PBMCs)

-

Teriflunomide or other test compounds

-

Ice-cold PBS

-

Ice-cold 80% Methanol

-

Microcentrifuge tubes

-

LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

-

Analytical column (e.g., HILIC or ion-pairing reversed-phase)

-

Internal standards (e.g., stable isotope-labeled nucleotides)

Procedure:

-

Cell Culture and Treatment: Plate lymphocytes at a desired density and treat with various concentrations of teriflunomide or vehicle control for a specified time (e.g., 24-72 hours).

-

Metabolite Extraction:

-

Harvest cells by centrifugation.

-

Wash the cell pellet twice with ice-cold PBS.

-

Add a defined volume of ice-cold 80% methanol to the cell pellet.

-

Incubate on ice for 10 minutes to lyse the cells and precipitate proteins.

-

Vortex thoroughly and centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant containing the metabolites.

-

-

Sample Preparation for LC-MS/MS:

-

Dry the metabolite extract under a stream of nitrogen or by vacuum centrifugation.

-

Reconstitute the dried extract in a suitable volume of the initial mobile phase.

-

Add internal standards to the reconstituted sample.

-

Centrifuge to remove any remaining particulate matter.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto the LC-MS/MS system.

-

Separate the nucleotides using an appropriate chromatographic method.

-

Detect and quantify the target pyrimidine nucleotides (e.g., UMP, UDP, UTP, CTP, TTP, dCTP) using multiple reaction monitoring (MRM) in negative ion mode.

-

-

Data Analysis:

-

Generate standard curves for each nucleotide using authentic standards.

-

Quantify the concentration of each nucleotide in the samples by normalizing to the internal standard and the cell number.

-

Compare the nucleotide levels in teriflunomide-treated cells to the vehicle-treated controls.

-

| Nucleotide | Fold Change vs. Control (10 µM Teriflunomide) | Cell Type | Reference |

| UTP | ↓↓↓ | Activated T-cells | [8] |

| CTP | ↓↓ | Activated T-cells | [8] |

| TTP | ↓↓ | Activated T-cells | [8] |

| dCTP | ↓ | Activated T-cells | [8] |

Table 2: Expected Qualitative Changes in Pyrimidine Nucleotide Pools in Activated T-cells Treated with Teriflunomide. (Note: Specific quantitative data can vary depending on cell type and experimental conditions. The arrows indicate a significant decrease.)

Conclusion and Future Directions

Teriflunomide's targeted inhibition of DHODH represents a successful strategy for modulating the immune response in autoimmune diseases. By selectively targeting the de novo pyrimidine synthesis pathway, teriflunomide effectively controls the proliferation of pathogenic lymphocytes while minimizing broad immunosuppressive effects. The experimental protocols detailed in this guide provide researchers with the tools to further investigate the intricate interplay between nucleotide metabolism and immune cell function.

Future research in this area may focus on several key aspects:

-

DHODH-independent mechanisms: While DHODH inhibition is the primary mechanism of action, further exploration of potential off-target effects of teriflunomide could reveal additional therapeutic benefits.[8]

-

Mechanisms of resistance: Understanding how some cells may develop resistance to DHODH inhibitors is crucial for optimizing long-term treatment strategies.

-

Combination therapies: Investigating the synergistic effects of teriflunomide with other immunomodulatory agents could lead to more effective treatment regimens for a broader range of autoimmune and inflammatory diseases.

-

Broader applications: Given the central role of pyrimidine synthesis in cell proliferation, the therapeutic potential of DHODH inhibitors is also being explored in oncology and virology.[4]

By continuing to unravel the complexities of pyrimidine metabolism and its role in disease, the scientific community can pave the way for the development of novel and more effective therapies.

References

-

Bar-Or, A., Pachner, A., Menguy-Vacheron, F., et al. (2014). Teriflunomide and Its Mechanism of Action in Multiple Sclerosis. Drugs, 74(6), 659-674. [Link]

-

Comi, G., Freedman, M. S., & Kappos, L. (2019). Characterizing lymphocyte counts and infection rates with long-term teriflunomide treatment: Pooled analysis of clinical trials. Multiple Sclerosis and Related Disorders, 30, 222-229. [Link]

-

Fujimoto, S., et al. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Cancer Science, 114(9), 3745-3757. [Link]

-

Li, G., et al. (2013). The effects of teriflunomide on lymphocyte subpopulations in human peripheral blood mononuclear cells in vitro. Journal of Neuroimmunology, 265(1-2), 94-101. [Link]

-

Graphviz. (n.d.). Examples. [Link]

-

Graphviz. (n.d.). DOT Language. [Link]

-

Graphviz. (2022, October 21). Graphviz and dot: Generating Diagrams with Code [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). (a) Principle of colourimetric assay for DHODH activity. (b) Absorbance change...[Link]

-

Jadhav, P., et al. (2016). TERIFLUNOMIDE: A NOVEL ORAL DISEASE-MODIFYING AGENT UNDER INVESTIGATION FOR THE TREATMENT OF MULTIPLE SCLEROSIS. Journal of Drug Delivery and Therapeutics, 6(5), 62-69. [Link]

-

Bar-Or, A., et al. (2014). Teriflunomide and Its Mechanism of Action in Multiple Sclerosis. Drugs, 74(6), 659-674. [Link]

-

Tallant, T., et al. (2013). Teriflunomide. The Formulary Monograph Service, 38(3), 126-136. [Link]

-

Kahan, S. (2015). Drawing graphs with dot. Graphviz. [Link]

-

Laplaud, D-A., et al. (2021). Teriflunomide Treatment of Multiple Sclerosis Selectively Modulates CD8 Memory T Cells. Neurology Neuroimmunology & Neuroinflammation, 8(6), e1074. [Link]

-

ResearchGate. (n.d.). Teriflunomide specifically reduces the proliferation and immune...[Link]

-

Klasen, A., et al. (2016). In vitro evaluation of physiologically relevant concentrations of teriflunomide on activation and proliferation of primary rodent microglia. Journal of Neuroinflammation, 13, 243. [Link]

-

Annab, H., et al. (2023). Teriflunomide modulates both innate and adaptive immune capacities in multiple sclerosis. Multiple Sclerosis and Related Disorders, 75, 104719. [Link]

-

LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements. [Link]

-

El-Aarag, Y., et al. (2021). Effect of Teriflunomide on Cells From Patients With Human T-cell Lymphotropic Virus Type 1-Associated Neurologic Disease. Neurology Neuroimmunology & Neuroinflammation, 8(3), e986. [Link]

-

Liu, X., et al. (2012). A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels. Journal of chromatographic science, 50(7), 607–615. [Link]

-

Dervieux, T., et al. (2021). LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity. Frontiers in Pharmacology, 12, 731301. [Link]

-

Cobbold, S. A., et al. (2013). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Journal of Chromatography B, 941, 61-68. [Link]

-

D'Avolio, A., et al. (2014). A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells. Journal of pharmaceutical and biomedical analysis, 98, 237–244. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rsc.org [rsc.org]

- 3. Teriflunomide modulates both innate and adaptive immune capacities in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of Teriflunomide on Cells From Patients With Human T-cell Lymphotropic Virus Type 1-Associated Neurologic Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. stackoverflow.com [stackoverflow.com]

- 6. Teriflunomide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Teriflunomide and Its Mechanism of Action in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Teriflunomide Treatment of Multiple Sclerosis Selectively Modulates CD8 Memory T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. cloud-clone.com [cloud-clone.com]

- 14. In vitro evaluation of physiologically relevant concentrations of teriflunomide on activation and proliferation of primary rodent microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Investigating the Anti-inflammatory Properties of Teriflunomide

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Teriflunomide, the active metabolite of leflunomide, is an oral immunomodulatory agent approved for the treatment of relapsing forms of multiple sclerosis. Its primary anti-inflammatory effect is attributed to the selective and reversible inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key player in the de novo pyrimidine synthesis pathway. This guide provides a comprehensive technical overview of the core mechanism of Teriflunomide and presents detailed, field-proven protocols for the in-vitro and in-vivo investigation of its anti-inflammatory and immunomodulatory properties. The methodologies described herein are designed to provide a robust framework for researchers in immunology and drug development to explore the therapeutic potential of DHODH inhibitors.

Core Mechanism of Action: DHODH Inhibition and its Immunological Consequences

The cornerstone of Teriflunomide's anti-inflammatory action is its potent and selective inhibition of dihydroorotate dehydrogenase (DHODH).[1][2][3] DHODH is a critical enzyme in the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA.[1] Rapidly proliferating cells, such as activated T and B lymphocytes, have a high demand for pyrimidines to support their clonal expansion.[1][2] These cells are heavily reliant on the de novo pathway for pyrimidine synthesis. In contrast, quiescent or slowly dividing cells can utilize the DHODH-independent salvage pathway to meet their pyrimidine needs.[1]

By inhibiting DHODH, Teriflunomide effectively depletes the intracellular pool of pyrimidines in activated lymphocytes, leading to a cytostatic effect characterized by cell cycle arrest, primarily at the G1 phase.[3][4] This selective anti-proliferative action on pathogenic immune cells, without inducing widespread cytotoxicity, is a key feature of its immunomodulatory profile.[3][4] The reduction in the number of activated T and B cells subsequently leads to a decrease in the production of pro-inflammatory cytokines, further mitigating the inflammatory cascade.[2][3]

Caption: Teriflunomide's primary mechanism of action.

In Vitro Investigation of Anti-inflammatory Properties

T-Cell Proliferation Assay using CFSE Staining

Scientific Rationale: This assay directly quantifies the anti-proliferative effect of Teriflunomide on T-lymphocytes. Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that covalently labels intracellular proteins.[5][6] With each cell division, the CFSE fluorescence intensity is halved, allowing for the tracking of cell proliferation by flow cytometry.[5][6]

Protocol:

-

Isolation of Peripheral Blood Mononuclear Cells (PBMCs):

-

CFSE Staining:

-

Prepare a 5 µM working solution of CFSE in pre-warmed PBS.[6]

-

Add the CFSE solution to the cell suspension and incubate for 10-20 minutes at 37°C in a water bath, protected from light.[4][6]

-

Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).

-

Wash the cells three times with complete medium to remove any unbound dye.[4]

-

-

Cell Culture and Stimulation:

-

Resuspend the CFSE-labeled PBMCs in complete RPMI-1640 medium at 1 x 10^6 cells/mL.

-

Plate 100 µL of the cell suspension per well in a 96-well round-bottom plate.

-

Prepare serial dilutions of Teriflunomide (e.g., 0.25 µM to 100 µM) in complete medium.[4] Add 50 µL of the Teriflunomide dilutions to the respective wells. Include a vehicle control (DMSO).

-

Prepare a stimulation cocktail. For polyclonal T-cell activation, use anti-CD3/anti-CD28 antibodies (e.g., 1 µg/mL anti-CD3 and 5 µg/mL anti-CD28).[8] Add 50 µL of the stimulation cocktail to all wells except for the unstimulated control.

-

Incubate the plate for 4-5 days at 37°C in a humidified incubator with 5% CO2.[5]

-

-

Flow Cytometry Analysis:

-

Harvest the cells and stain with fluorescently-conjugated antibodies against T-cell markers such as CD3, CD4, and CD8.

-

Acquire the samples on a flow cytometer.

-

Analyze the data by gating on the live lymphocyte population, followed by gating on CD4+ and CD8+ T-cell subsets.

-

Quantify proliferation by analyzing the dilution of CFSE fluorescence. The percentage of divided cells and the proliferation index can be calculated using appropriate software (e.g., FlowJo, ModFit).

-

Cytokine Profiling using Multiplex Immunoassay

Scientific Rationale: To gain a broader understanding of Teriflunomide's immunomodulatory effects beyond proliferation, it is crucial to assess its impact on cytokine production. Multiplex immunoassays, such as Luminex-based assays, allow for the simultaneous quantification of multiple cytokines from a small sample volume, providing a comprehensive profile of the immune response.[9][10][11] Studies have suggested that Teriflunomide and its parent compound, leflunomide, can modulate the balance of Th1, Th2, and Th17 cytokines.[1][12][13][14]

Protocol:

-

PBMC Culture and Stimulation:

-

Isolate and prepare PBMCs as described in section 2.1.1.

-

Plate 2 x 10^5 cells per well in a 96-well flat-bottom plate in 200 µL of complete RPMI-1640 medium.

-

Add serial dilutions of Teriflunomide to the wells, including a vehicle control.

-

Stimulate the cells with an appropriate stimulus, such as lipopolysaccharide (LPS) for innate immune responses or anti-CD3/anti-CD28 for adaptive immune responses.[9]

-

Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.[15]

-

-

Sample Collection and Analysis:

-

Centrifuge the plate to pellet the cells.

-

Carefully collect the cell culture supernatants.

-

Analyze the supernatants using a commercially available multiplex cytokine assay kit (e.g., Bio-Plex, Luminex) according to the manufacturer's instructions.[16] A relevant panel would include key inflammatory and regulatory cytokines such as:

-

Pro-inflammatory/Th1: IFN-γ, TNF-α

-

Th17: IL-17A

-

Anti-inflammatory/Th2: IL-10, IL-4

-

-

Data Presentation:

| Cytokine | Vehicle Control (pg/mL) | Teriflunomide (1 µM) (pg/mL) | Teriflunomide (10 µM) (pg/mL) | % Inhibition (10 µM) |

| IFN-γ | ||||

| TNF-α | ||||

| IL-17A | ||||

| IL-10 | ||||

| IL-4 |

In Vivo Investigation using Experimental Autoimmune Encephalomyelitis (EAE)

Scientific Rationale: The EAE model is the most widely used animal model for multiple sclerosis and is invaluable for assessing the in vivo efficacy of potential therapeutics.[16] Induction of EAE in C57BL/6 mice with myelin oligodendrocyte glycoprotein (MOG) peptide 35-55 (MOG35-55) results in a chronic, ascending paralysis, mimicking key pathological features of MS, including CNS inflammation, demyelination, and axonal damage.[11][16]

Caption: Experimental workflow for the EAE model.

EAE Induction and Treatment

Protocol:

-

Animals: Female C57BL/6 mice, 8-12 weeks old.

-

Immunization (Day 0):

-

Prepare an emulsion of MOG35-55 peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.[16] The final concentration of MOG35-55 should be 1-2 mg/mL.

-

Anesthetize the mice and administer a total of 200 µL of the emulsion subcutaneously, divided between two sites on the flank.[16]

-

On the same day, inject 200 ng of Pertussis Toxin (PTX) intraperitoneally (i.p.).[16]

-

-

Second PTX Injection (Day 2):

-

Administer a second i.p. injection of 200 ng of PTX.[16]

-

-

Treatment Regimen:

-

Prophylactic: Begin daily oral gavage of Teriflunomide (e.g., 3-10 mg/kg) or vehicle control on the day of immunization (Day 0).

-

Therapeutic: Begin daily treatment upon the first appearance of clinical signs of EAE.

-

Clinical Assessment

Protocol:

-

Monitor the mice daily from day 7 post-immunization for clinical signs of EAE and record their body weight.

-

Score the clinical severity of EAE using a standardized 0-5 scale[10]:

-

0: No clinical signs.

-

1: Limp tail.

-

2: Hind limb weakness.

-

3: Complete hind limb paralysis.

-

4: Hind limb paralysis and forelimb weakness.

-

5: Moribund or dead.

-

Intermediate scores (e.g., 0.5, 1.5) can be used for finer grading.[10]

-

Data Presentation:

| Treatment Group | Mean Day of Onset | Mean Peak Clinical Score | Cumulative Disease Score |

| Vehicle Control | |||

| Teriflunomide (3 mg/kg) | |||

| Teriflunomide (10 mg/kg) |

Histopathological Analysis

Scientific Rationale: Histological examination of the spinal cord is essential to quantify the extent of inflammation and demyelination, providing a pathological correlate to the clinical scores. Hematoxylin and Eosin (H&E) staining is used to visualize cellular infiltration, while Luxol Fast Blue (LFB) stains for myelin.[3][11]

Protocol:

-

Tissue Collection and Preparation:

-

At the experimental endpoint, euthanize the mice and perfuse transcardially with ice-cold PBS followed by 4% paraformaldehyde (PFA).

-

Dissect the spinal cord and post-fix in 4% PFA overnight.

-

Process the tissue for paraffin embedding.

-

Cut 5-10 µm thick longitudinal or cross-sections of the spinal cord.

-

-

Staining:

-

H&E Staining: Deparaffinize and rehydrate the sections. Stain with Hematoxylin, differentiate in acid alcohol, and counterstain with Eosin. Dehydrate and mount.

-

Luxol Fast Blue (LFB) Staining: Deparaffinize and rehydrate the sections. Incubate in LFB solution overnight at 56-60°C. Differentiate in lithium carbonate solution and 70% ethanol. Counterstain with Cresyl Violet if desired. Dehydrate and mount.[3][11]

-

-

Quantification:

-

Score the stained sections for inflammation (H&E) and demyelination (LFB) using a semi-quantitative scoring system (e.g., 0 = no infiltration/demyelination; 1 = mild; 2 = moderate; 3 = severe).

-

Alternatively, perform quantitative image analysis to determine the area of infiltration and demyelination.

-

Conclusion

This technical guide outlines the fundamental anti-inflammatory mechanism of Teriflunomide and provides a detailed framework for its preclinical investigation. The described in-vitro and in-vivo protocols, grounded in established scientific principles, offer a robust and reproducible approach for characterizing the immunomodulatory effects of Teriflunomide and other DHODH inhibitors. By elucidating the intricate interplay between pyrimidine metabolism and immune cell function, these methodologies will aid in the continued exploration of this therapeutic class for autoimmune and inflammatory diseases.

References

-

Charles River Laboratories. (n.d.). Multiplex Cytokine Assays for Immune Profiling. Retrieved from [Link]

- Ghezzi, L., & Zaffaroni, M. (2018). From Leflunomide to Teriflunomide: Drug Development and Immuno-suppressive Oral Drugs in the Treatment of Multiple Sclerosis. Journal of Neurosciences in Rural Practice, 9(3), 434–440.

-

American Society for Transplantation and Cellular Therapy. (2025). DHODH inhibition alters T cell metabolism limiting acute graft-versus-host disease while retaining graft-versus-leukemia response. Retrieved from [Link]

-

Bio-Rad Laboratories. (n.d.). Bio-Plex™ Cytokine Assay. Retrieved from [Link]

-

British Society for Immunology. (n.d.). Multiplex analysis of cytokines. Retrieved from [Link]

- Groh, J., et al. (2016). In vitro evaluation of physiologically relevant concentrations of teriflunomide on activation and proliferation of primary rodent microglia.

- Li, L., et al. (2013). The effects of teriflunomide on lymphocyte subpopulations in human peripheral blood mononuclear cells in vitro. Journal of Neuroimmunology, 265(1-2), 82–90.

-

BioAgilytix. (n.d.). Multiplexed Cytokine Analysis in Drug Development. Retrieved from [Link]

- Wang, Y., et al. (2014). Modulating effects of leflunomide on the balance of Th17/Treg cells in collagen-induced arthritis DBA/1 mice. Termedia, 16(2), 121-128.

- Wang, Y., et al. (2014). Modulating effects of leflunomide on the balance of Th17/Treg cells in collagen-induced arthritis DBA/1 mice. Archives of Medical Science, 10(4), 801–808.

- Miossec, P., et al. (2005). Effects of the active metabolite of leflunomide, A77 1726, on cytokine release and the MAPK signalling pathway in human rheumatoid arthritis synoviocytes. Cytokine, 31(6), 425–432.

- Alvarez, E., et al. (2019). Teriflunomide induces a tolerogenic bias in blood immune cells of MS patients.

- Cutolo, M., & Sulli, A. (2015). Leflunomide and teriflunomide: altering the metabolism of pyrimidines for the treatment of autoimmune diseases. Expert Opinion on Drug Metabolism & Toxicology, 11(2), 175–184.

- Hai, Y., et al. (2025). Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy.

- Mullen, N. J., et al. (2024).

- Pfaller, C. K., et al. (2021). Teriflunomide Treatment of Multiple Sclerosis Selectively Modulates CD8 Memory T Cells. Frontiers in Immunology, 12, 730075.

- Mullen, N. J., et al. (2023).

- Alvarez, E., et al. (2019). Teriflunomide induces a tolerogenic bias in blood immune cells of MS patients.

- Experimental immunology Modulating effects of leflunomide on the balance of Th17/Treg cells in collagen-induced arthritis DBA/1 mice. (2014). Termedia.

- Mullen, N. J., et al. (2023).

- Mucosal Immunology. (n.d.).

- ResearchGate. (n.d.).

- Borrego, F., et al. (2020). CFSE dilution to study human T and NK cell proliferation in vitro. Methods in Enzymology, 631, 239–255.

- Kashef, S., et al. (2022). Evaluation of T Cell Proliferation Using CFSE Dilution Assay: A Comparison between Stimulation with PHA and Anti-CD3/Anti-CD28. Iranian Journal of Allergy, Asthma and Immunology, 21(4), 458-467.

- Cytokine Secretion Dynamics of Isolated PBMC after Cladribine Exposure in RRMS Patients. (2021). International Journal of Molecular Sciences, 22(21), 11598.

Sources

- 1. From Leflunomide to Teriflunomide: Drug Development and Immuno-suppressive Oral Drugs in the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DHODH inhibition alters T cell metabolism limiting acute graft-versus-host disease while retaining graft-versus-leukemia response [astct.org]

- 3. The effects of teriflunomide on lymphocyte subpopulations in human peripheral blood mononuclear cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro evaluation of physiologically relevant concentrations of teriflunomide on activation and proliferation of primary rodent microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. Teriflunomide Treatment of Multiple Sclerosis Selectively Modulates CD8 Memory T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. criver.com [criver.com]

- 10. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]

- 11. immunology.org [immunology.org]

- 12. Experimental immunology Modulating effects of leflunomide on the balance of Th17/Treg cells in collagen-induced arthritis DBA/1 mice [ceji.termedia.pl]

- 13. Modulating effects of leflunomide on the balance of Th17/Treg cells in collageninduced arthritis DBA/1 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Leflunomide and teriflunomide: altering the metabolism of pyrimidines for the treatment of autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. bio-rad.com [bio-rad.com]

Teriflunomide's Impact on Cytokine Profiles in Autoimmune Models: An In-depth Technical Guide

This guide provides a comprehensive technical overview of teriflunomide's immunomodulatory effects, with a specific focus on its impact on cytokine profiles in preclinical models of autoimmune diseases. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanisms of action, provides detailed experimental protocols for assessing cytokine modulation, and presents quantitative data from relevant studies.

Introduction: Teriflunomide as a Modulator of Autoimmune Responses

Teriflunomide is an oral immunomodulatory agent approved for the treatment of relapsing forms of multiple sclerosis (MS).[1][2] Its therapeutic efficacy stems from its ability to selectively and reversibly inhibit the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[3] This enzyme is crucial for the de novo synthesis of pyrimidines, essential building blocks for DNA and RNA.[3] By targeting DHODH, teriflunomide preferentially affects rapidly proliferating cells, such as activated T and B lymphocytes, which are key drivers of the inflammatory cascades in autoimmune diseases.[3] This cytostatic effect, rather than a cytotoxic one, allows for the modulation of the immune response without causing broad immunosuppression.[3] Beyond its primary mechanism, teriflunomide has been shown to exert other immunological effects, including the alteration of cytokine production.[4]

Core Mechanism of Action: DHODH Inhibition and its Downstream Immunological Consequences

The primary mode of action of teriflunomide is the inhibition of DHODH, which leads to a reduction in the proliferation of activated T and B cells.[3] This selective pressure on rapidly dividing lymphocytes is central to its therapeutic effect. The inhibition of DHODH disrupts the cell cycle in activated lymphocytes, leading to a decrease in the production of pro-inflammatory mediators.[3]

Signaling Pathway: Teriflunomide's Core Mechanism of Action

Caption: Workflow for intracellular cytokine staining to analyze cytokine production in individual cells.

Step-by-Step Methodology:

-

Cell Preparation:

-

Isolate splenocytes from teriflunomide-treated and control EAE mice.

-

Prepare a single-cell suspension and count the cells.

-

Resuspend cells at a concentration of 1-2 x 10^6 cells/mL in complete RPMI medium. [5]

-

-

Cell Stimulation:

-

Plate 1 mL of cell suspension per well in a 24-well plate.

-

Stimulate cells for 4-6 hours at 37°C with a cell stimulation cocktail (e.g., Phorbol 12-Myristate 13-Acetate (PMA) at 50 ng/mL and Ionomycin at 500 ng/mL). [6] * In the last 2-4 hours of stimulation, add a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL) to block cytokine secretion and allow for intracellular accumulation. [6]

-

-

Surface Staining:

-

Harvest the cells and wash with FACS buffer (PBS with 2% FBS and 0.09% sodium azide).

-

Incubate cells with fluorochrome-conjugated antibodies against surface markers (e.g., anti-mouse CD4, clone GK1.5) for 20-30 minutes at 4°C in the dark. [7] * Wash the cells twice with FACS buffer.

-

-

Fixation and Permeabilization:

-

Intracellular Staining:

-

Resuspend the fixed and permeabilized cells in permeabilization buffer containing fluorochrome-conjugated anti-cytokine antibodies (e.g., anti-mouse IFN-γ, clone XMG1.2; anti-mouse IL-17A, clone TC11-18H10.1; anti-mouse IL-10, clone JES5-16E3). [8][9] * Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with permeabilization buffer and once with FACS buffer.

-

-

Data Acquisition and Analysis:

-

Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Analyze the data using appropriate software to gate on specific cell populations (e.g., CD4+ T cells) and determine the percentage of cells positive for each cytokine. [10]

-

Protocol: Multiplex Cytokine Analysis of Mouse Serum using Luminex Assay

This protocol enables the simultaneous quantification of multiple cytokines in a small volume of serum.

Experimental Workflow: Luminex Assay

Caption: Workflow for multiplex cytokine analysis using Luminex technology.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Sample Preparation:

-

Collect blood from teriflunomide-treated and control EAE mice and prepare serum.

-

Centrifuge serum samples to remove any debris. [13] * Dilute serum samples as recommended by the kit manufacturer.

-

-

Assay Procedure:

-

Add antibody-coupled magnetic beads to each well of a 96-well plate. * Wash the beads using a magnetic plate washer.

-

Add standards and diluted samples to the appropriate wells. * Incubate the plate on a shaker for 2 hours at room temperature. * Wash the plate three times.

-

Add a cocktail of biotinylated detection antibodies to each well. * Incubate on a shaker for 1 hour at room temperature. * Wash the plate three times.

-

Add Streptavidin-Phycoerythrin (PE) to each well. * Incubate on a shaker for 30 minutes at room temperature. * Wash the plate three times.

-

Resuspend the beads in wash buffer.

-

-

Data Acquisition and Analysis:

-

Acquire data on a Luminex instrument. [14] * Use the instrument's software to analyze the data and calculate the concentration of each cytokine in the samples based on the standard curve.

-

Conclusion and Future Directions

Teriflunomide exerts its immunomodulatory effects in autoimmune models primarily by inhibiting DHODH, leading to a reduction in the proliferation of pathogenic lymphocytes. This is accompanied by a significant shift in the cytokine profile, characterized by a decrease in pro-inflammatory cytokines such as IFN-γ and IL-17, and a potential increase in anti-inflammatory cytokines like IL-10. This alteration of the cytokine network is a key component of its therapeutic mechanism.

Future research should continue to explore the nuances of teriflunomide's impact on the cytokine milieu in different autoimmune contexts. The use of high-dimensional single-cell analysis techniques, such as mass cytometry (CyTOF) and single-cell RNA sequencing, will provide a more granular understanding of the specific immune cell subsets affected by teriflunomide and the precise changes in their cytokine expression profiles. Furthermore, identifying predictive cytokine biomarkers of treatment response in patients will be crucial for personalizing therapy and optimizing clinical outcomes. [3]

References

-

Intracellular cytokine staining Protocol. (n.d.). Retrieved from [Link]

-

Serum Levels of CXCL13 Are Associated With Teriflunomide Response in Patients With Multiple Sclerosis - PMC - NIH. (n.d.). Retrieved from [Link]

-

Teriflunomide's Therapeutic Mechanisms of Action in Patients With Relapsing Remitting Multiple Sclerosis. | PatLynk. (n.d.). Retrieved from [Link]

-

Intracellular Cytokine Staining Protocol. (1999, November 17). Retrieved from [Link]

-

Intracellular Cytokine Staining Protocol - Anilocus. (n.d.). Retrieved from [Link]

-

NCT03464448 | Mechanistic Studies of Teriflunomide in RRMS - ClinicalTrials.gov. (n.d.). Retrieved from [Link]

-

(PDF) Teriflunomide for the Treatment of Relapsing Multiple Sclerosis: A Review of Clinical Data - ResearchGate. (2025, August 6). Retrieved from [Link]

-

Teriflunomide in the treatment of multiple sclerosis: current evidence and future prospects. (n.d.). Retrieved from [Link]

-

Luminex Assay User Guide - Bio-Techne. (n.d.). Retrieved from [Link]

-

Optimized Intracellular Staining Reveals Heterogeneous Cytokine Production Ability of Murine and Human Hematopoietic Stem and Progenitor Cells - Frontiers. (n.d.). Retrieved from [Link]

-

How to Run an R&D Systems Luminex® Assay: Protocol, Tips & Tricks - YouTube. (2018, November 17). Retrieved from [Link]

-

T helper type 1 and 17 cells Determine Efficacy of IFN-β in Multiple Sclerosis and Experimental Encephalomyelitis - PubMed Central. (n.d.). Retrieved from [Link]

-

Flow cytometric analyses showing the percentage of Th17 and Treg cells... - ResearchGate. (n.d.). Retrieved from [Link]

-

Introduction to Th1 Th2 Th17 Cells and Selection of Indicators - Elabscience. (2021, October 19). Retrieved from [Link]

-

IFN-γ and IL-17 production in Experimental Autoimmune Encephalomyelitis depends on local APC•T cell complement production - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

Supplementary Material 1. The gating procedure for flow cytometry analysis of Treg and Th-17 subclass in CD4+ T cells. For flow - Frontiers. (n.d.). Retrieved from [Link]

-

The experimental autoimmune encephalomyelitis (EAE) model of MS: utility for understanding disease pathophysiology and treatment - PubMed Central. (2014, April 9). Retrieved from [Link]

-

Anti-PD-1 antibody-activated Th17 cells subvert re-invigoration of antitumor cytotoxic T-lymphocytes via myeloid cell-derived COX-2/PGE2. (2022, September 8). Retrieved from [Link]

-

Stage-specific role of interferon-gamma in experimental autoimmune encephalomyelitis and multiple sclerosis - Frontiers. (2015, September 29). Retrieved from [Link]

-

Therapeutic role of interferon-γ in experimental autoimmune encephalomyelitis is mediated through a tolerogenic subset of splenic CD11b+ myeloid cells - PubMed Central. (2024, May 31). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Teriflunomide in the treatment of multiple sclerosis: current evidence and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Serum Levels of CXCL13 Are Associated With Teriflunomide Response in Patients With Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Optimized Intracellular Staining Reveals Heterogeneous Cytokine Production Ability of Murine and Human Hematopoietic Stem and Progenitor Cells [frontiersin.org]

- 5. bdbiosciences.com [bdbiosciences.com]

- 6. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]

- 7. researchgate.net [researchgate.net]

- 8. Introduction to Th1 Th2 Th17 Cells and Selection of Indicators [elabscience.com]

- 9. Anti-PD-1 antibody-activated Th17 cells subvert re-invigoration of antitumor cytotoxic T-lymphocytes via myeloid cell-derived COX-2/PGE2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. frontiersin.org [frontiersin.org]

- 11. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]

- 12. resources.bio-techne.com [resources.bio-techne.com]

- 13. bmgrp.eu [bmgrp.eu]

- 14. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the DHODH-Independent Mechanisms of Teriflunomide

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

Teriflunomide, an oral immunomodulatory agent, is well-established for the treatment of relapsing forms of multiple sclerosis (MS). Its primary mechanism of action is the reversible inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which is crucial for de novo pyrimidine synthesis in rapidly proliferating lymphocytes.[1][2][3] However, a growing body of evidence indicates that Teriflunomide exerts a range of effects independent of DHODH inhibition, contributing to its overall therapeutic profile. This technical guide provides a comprehensive exploration of these off-target mechanisms, offering field-proven insights and detailed experimental protocols to facilitate further research in this area. We will delve into the inhibition of protein tyrosine kinases, modulation of critical signaling pathways such as STAT3 and NF-κB, and other pleiotropic effects that underscore the multifaceted nature of this drug.

Introduction: Beyond DHODH Inhibition

While the cytostatic effect on activated T and B lymphocytes through DHODH inhibition is a cornerstone of Teriflunomide's efficacy, it does not fully encapsulate its immunomodulatory capabilities.[1][3] Studies have revealed that even when the effects of DHODH inhibition are reversed by the addition of exogenous uridine, Teriflunomide continues to impair other cellular functions, such as cytokine production and cell surface molecule expression.[4][5] These observations point to a broader mechanism of action, involving direct interactions with other molecular targets. Understanding these DHODH-independent effects is critical for a complete appreciation of Teriflunomide's therapeutic potential and for the rational design of future drug development strategies.

Inhibition of Protein Tyrosine Kinases

A significant DHODH-independent effect of Teriflunomide is its ability to inhibit several protein tyrosine kinases, which are pivotal enzymes in cellular signal transduction pathways that govern cell proliferation, differentiation, and immune responses.[1][6][7]

Targeted Kinase Families

-

Src Family Kinases: Teriflunomide has been shown to inhibit members of the Src family of tyrosine kinases.[4] These non-receptor tyrosine kinases are integral to signaling from a variety of cellular receptors, including those involved in immune cell activation.

-

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinases: Inhibition of EGFR tyrosine kinase activity by Teriflunomide has been reported.[4][5] This action can suppress the proliferative signals mediated by epidermal growth factor and other related growth factors. In studies on triple-negative breast cancer cells, Teriflunomide was found to suppress the expression of EGFR.[8]

-

Janus Kinases (JAKs): Teriflunomide has been observed to inhibit JAK1 and JAK3.[4] These kinases are crucial for signaling from cytokine receptors that utilize the JAK-STAT pathway, including those for interleukin-2 (IL-2), which is vital for T-cell proliferation.[4]

Quantitative Analysis of Kinase Inhibition

While specific IC50 values for Teriflunomide against these immunomodulatory kinases are not extensively reported in the public literature, its inhibitory activity on other enzymes, such as CYP2C19 (IC50 = 49µM), has been quantified.[9] The inhibitory effects on tyrosine kinases are generally observed at higher concentrations than those required for DHODH inhibition.[4]

| Target | Reported Effect | Potential Downstream Consequences |

| Src Family Kinases | Inhibition of activity.[4] | Reduced T-cell and B-cell receptor signaling. |

| EGFR Tyrosine Kinases | Inhibition of activity and expression.[4][8] | Attenuation of growth factor-mediated cell proliferation. |

| Janus Kinases (Jak1, Jak3) | Inhibition of IL-2-induced tyrosine phosphorylation.[10] | Impaired cytokine signaling and reduced T-cell proliferation.[4] |

| Mitogen-Activated Protein (MAP) Kinases | Inhibition of multiple members of the pathway.[4] | Altered regulation of cell proliferation, differentiation, and apoptosis. |

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a method for determining the inhibitory activity of Teriflunomide against a specific protein kinase using a luminescence-based assay that quantifies ATP consumption.

Principle: Kinase activity is measured by the amount of ATP consumed during the phosphorylation of a substrate. The remaining ATP is then used in a luciferase-catalyzed reaction to produce a luminescent signal. A decrease in kinase activity due to inhibition by Teriflunomide results in a higher luminescent signal.[11][12][13][14]

Materials:

-

Kinase of interest (e.g., Src, JAK1)

-

Kinase-specific substrate peptide

-

Teriflunomide (and other control inhibitors)

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

Luminescent Kinase Assay Kit (e.g., Kinase-Glo®)

-

White, opaque 96- or 384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of Teriflunomide in DMSO.

-

Kinase Reaction Setup:

-

In a 96-well plate, add 2.5 µL of the serially diluted Teriflunomide or DMSO (vehicle control) to each well.

-

Add 2.5 µL of the kinase to each well.

-

Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

-

-

Initiation of Kinase Reaction:

-

Add 5 µL of a pre-mixed substrate/ATP solution to each well to start the reaction.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ATP Detection:

-

Add 10 µL of the Luminescent Kinase Assay Reagent to each well.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Plot the luminescent signal against the logarithm of the Teriflunomide concentration and fit the data to a dose-response curve to determine the IC50 value.

Workflow for In Vitro Kinase Assay

Figure 1: Workflow for a luminescence-based in vitro kinase inhibition assay.

Modulation of Intracellular Signaling Pathways

Teriflunomide's influence extends to key signaling cascades that are central to immune cell function and inflammation.

The JAK-STAT Pathway

The Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is a primary route for cytokine signaling. By inhibiting JAK1 and JAK3, Teriflunomide can effectively dampen the downstream activation of STAT proteins, particularly STAT3, which is crucial for the differentiation of pro-inflammatory Th17 cells.[4][15][16]

Experimental Protocol: Western Blot for Phosphorylated STAT3 (p-STAT3)